Cas no 2171240-90-5 (2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)

2-Ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group, making it particularly useful in peptide synthesis. The compound’s chiral center (2R configuration) ensures stereochemical precision, while the Fmoc group provides orthogonal protection compatible with solid-phase peptide synthesis (SPPS) methodologies. Its branched alkyl side chain enhances structural diversity, enabling the incorporation of non-natural motifs into peptide sequences. This derivative is valued for its stability under standard SPPS conditions and selective deprotection, facilitating efficient coupling and elongation. Its design supports applications in medicinal chemistry and bioconjugation, where controlled functionalization and high purity are critical.
2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid structure
2171240-90-5 structure
Product name:2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
CAS No:2171240-90-5
MF:C26H32N2O5
Molecular Weight:452.542687416077
CID:6084688
PubChem ID:165547902

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid
    • 2171240-90-5
    • EN300-1491782
    • 2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
    • インチ: 1S/C26H32N2O5/c1-4-11-22(23(29)28-26(5-2,6-3)24(30)31)27-25(32)33-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15,21-22H,4-6,11,16H2,1-3H3,(H,27,32)(H,28,29)(H,30,31)/t22-/m1/s1
    • InChIKey: WHQPEJOHYUBJGT-JOCHJYFZSA-N
    • SMILES: O(C(N[C@H](CCC)C(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 452.23112213g/mol
  • 同位素质量: 452.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 670
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4.9

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1491782-2.5g
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
2.5g
$6602.0 2023-06-05
Enamine
EN300-1491782-10000mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
10000mg
$14487.0 2023-09-28
Enamine
EN300-1491782-5000mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
5000mg
$9769.0 2023-09-28
Enamine
EN300-1491782-2500mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491782-5.0g
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
5g
$9769.0 2023-06-05
Enamine
EN300-1491782-0.25g
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1491782-500mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
500mg
$3233.0 2023-09-28
Enamine
EN300-1491782-0.1g
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1491782-250mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
250mg
$3099.0 2023-09-28
Enamine
EN300-1491782-1000mg
2-ethyl-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]butanoic acid
2171240-90-5
1000mg
$3368.0 2023-09-28

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid 関連文献

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acidに関する追加情報

Introduction to 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171240-90-5)

2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid, also known by its CAS number 2171240-90-5, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of amino acids and features a unique structural arrangement that includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to prevent premature reactions and ensure the desired sequence and conformation of the final product.

The chemical structure of 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid is characterized by a central carbon atom bonded to an ethyl group, an amide group, and a chiral center at the (2R) position. The Fmoc protecting group is attached to the amino group, making this compound highly versatile for use in various synthetic pathways. The presence of the Fmoc group not only enhances the stability of the molecule but also facilitates its purification and characterization during synthesis.

In recent years, the use of Fmoc-protected amino acids has become increasingly prevalent in the development of novel therapeutic agents. These compounds are often employed in the synthesis of peptides and peptidomimetics, which have shown promise in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability to precisely control the sequence and conformation of peptides through the use of Fmoc protection has revolutionized the field of peptide chemistry.

The synthesis of 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by coupling with other amino acids or functional groups to form the desired peptide or peptidomimetic. The deprotection step, which removes the Fmoc group, is crucial for ensuring that the final product is biologically active and can interact with its intended targets.

One of the key applications of this compound is in the development of prodrugs. Prodrugs are inactive precursors that are converted into their active form within the body through metabolic processes. The use of Fmoc protection in prodrug design can enhance the stability and bioavailability of therapeutic agents, thereby improving their efficacy and reducing potential side effects. For example, recent studies have shown that Fmoc-protected amino acids can be used to create prodrugs that are selectively activated in specific tissues or cells, making them highly effective for targeted therapy.

Another area where 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid has shown promise is in the field of protein engineering. By incorporating this compound into designed peptides or proteins, researchers can fine-tune their properties, such as solubility, stability, and binding affinity. This has led to the development of novel biomaterials and therapeutic proteins with enhanced functional characteristics.

The structural complexity and versatility of 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid make it an attractive candidate for a wide range of applications in medicinal chemistry. Its ability to participate in various chemical reactions and its compatibility with different synthetic strategies have made it a valuable tool for researchers working on drug discovery and development projects.

In conclusion, 2-ethyl-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid (CAS No. 2171240-90-5) represents a significant advancement in the field of organic synthesis and pharmaceutical research. Its unique chemical properties and potential applications in drug design and protein engineering make it a promising compound for future studies. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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